molecular formula C8H14N2 B12655477 2-Methyl-1-(methylamino)cyclopentanecarbonitrile

2-Methyl-1-(methylamino)cyclopentanecarbonitrile

Cat. No.: B12655477
M. Wt: 138.21 g/mol
InChI Key: QGAMXVCZOPMPEP-UHFFFAOYSA-N
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Description

2-Methyl-1-(methylamino)cyclopentanecarbonitrile is an organic compound with the molecular formula C8H14N2 It is a derivative of cyclopentane, featuring a nitrile group and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile typically involves the reaction of cyclopentanone with methylamine and a cyanide source. One common method includes the following steps:

    Formation of the imine intermediate: Cyclopentanone reacts with methylamine to form an imine intermediate.

    Addition of the cyanide group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

2-Methyl-1-(methylamino)cyclopentanecarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Methylamino)cyclopentane-1-carbonitrile
  • 2-(Methylamino)cyclopentane-1-carbonitrile

Comparison:

  • 1-(Methylamino)cyclopentane-1-carbonitrile: This compound has a similar structure but lacks the methyl group on the cyclopentane ring, which may affect its reactivity and binding properties.
  • 2-(Methylamino)cyclopentane-1-carbonitrile: This compound is structurally similar but may have different stereochemistry, influencing its chemical behavior and applications.

2-Methyl-1-(methylamino)cyclopentanecarbonitrile stands out due to its specific substitution pattern, which can impart unique properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyl-1-(methylamino)cyclopentane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c1-7-4-3-5-8(7,6-9)10-2/h7,10H,3-5H2,1-2H3

InChI Key

QGAMXVCZOPMPEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C#N)NC

Origin of Product

United States

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